REACTION_CXSMILES
|
[CH3:1][NH:2][C:3]([N:5]1[C:13]2[C:8](=[CH:9][C:10]([O:14][C:15]3[CH:20]=[CH:19][N:18]=[C:17]([NH2:21])[CH:16]=3)=[CH:11][CH:12]=2)[CH2:7][CH2:6]1)=[O:4]>C(O)(=O)C.C([O-])(=O)C.[Mn+3].C([O-])(=O)C.C([O-])(=O)C>[CH3:1][NH:2][C:3]([N:5]1[C:13]2[C:8](=[CH:9][C:10]([O:14][C:15]3[CH:20]=[CH:19][N:18]=[C:17]([NH2:21])[CH:16]=3)=[CH:11][CH:12]=2)[CH:7]=[CH:6]1)=[O:4] |f:2.3.4.5|
|
Name
|
5-(2-Aminopyridin-4-yloxy)-2,3-dihydro-1H-indole-1-carboxylic acid methylamide
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Quantity
|
40 mg
|
Type
|
reactant
|
Smiles
|
CNC(=O)N1CCC2=CC(=CC=C12)OC1=CC(=NC=C1)N
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Name
|
|
Quantity
|
0.9 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
29 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Mn+3].C(C)(=O)[O-].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
29 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Mn+3].C(C)(=O)[O-].C(C)(=O)[O-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
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Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at 70° C. for 3.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction mixture was further stirred at 70° C. for 0.5 hours
|
Duration
|
0.5 h
|
Type
|
TEMPERATURE
|
Details
|
After naturally cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was partitioned between ethyl acetate and saturated aqueous solution of sodium hydrogencarbonate
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
FILTRATION
|
Details
|
acetone=3:1, filtered off
|
Type
|
WASH
|
Details
|
washed with diethyl ether
|
Type
|
CUSTOM
|
Details
|
dried under aeration
|
Reaction Time |
3.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CNC(=O)N1C=CC2=CC(=CC=C12)OC1=CC(=NC=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.085 mmol | |
AMOUNT: MASS | 24 mg | |
YIELD: PERCENTYIELD | 61% | |
YIELD: CALCULATEDPERCENTYIELD | 60.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |